2-(2-Aminoethylamino)ethanethiol;dihydrochloride

Radioprotection Dose Reduction Factor Structure-Activity Relationship

2-(2-Aminoethylamino)ethanethiol dihydrochloride (CAS 14706-38-8) is a diamine-thiol compound (C4H14Cl2N2S, MW 193.14) belonging to the aminothiol class of radioprotective agents. It is the dihydrochloride salt of the free base 2-[(2-aminoethyl)amino]ethane-1-thiol, which contains a two-carbon ethyl bridge between its primary and secondary amine groups, distinguishing it structurally from the three-carbon propyl-bridged clinical metabolite WR-1065.

Molecular Formula C4H14Cl2N2S
Molecular Weight 193.13
CAS No. 14706-38-8
Cat. No. B2375913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethylamino)ethanethiol;dihydrochloride
CAS14706-38-8
Molecular FormulaC4H14Cl2N2S
Molecular Weight193.13
Structural Identifiers
SMILESC(CNCCS)N.Cl.Cl
InChIInChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H
InChIKeyIAPVTWYMINAAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Aminoethylamino)ethanethiol Dihydrochloride (CAS 14706-38-8): Aminothiol Radioprotector and NNS-Chelating Ligand


2-(2-Aminoethylamino)ethanethiol dihydrochloride (CAS 14706-38-8) is a diamine-thiol compound (C4H14Cl2N2S, MW 193.14) belonging to the aminothiol class of radioprotective agents [1]. It is the dihydrochloride salt of the free base 2-[(2-aminoethyl)amino]ethane-1-thiol, which contains a two-carbon ethyl bridge between its primary and secondary amine groups, distinguishing it structurally from the three-carbon propyl-bridged clinical metabolite WR-1065. The compound functions both as a free-radical-scavenging radioprotector and as a tridentate NNS-chelating ligand for transition metals [2].

Why Aminothiols Cannot Be Interchanged: The Critical Role of Chain Length and Salt Form in 2-(2-Aminoethylamino)ethanethiol Dihydrochloride Selection


Within the aminothiol radioprotector family, carbon chain length between amine groups directly governs DNA-binding geometry, radical-scavenging efficiency, and metal-chelation stoichiometry [1]. The two-carbon ethyl bridge of 2-(2-aminoethylamino)ethanethiol produces a shorter, more rigid N–N separation than the three-carbon propyl bridge of WR-1065 (2-[(3-aminopropyl)amino]ethanethiol), altering both the pKa of the secondary amine and the bite angle of the NNS chelate. Additionally, the dihydrochloride salt form (CAS 14706-38-8) offers enhanced solid-state stability and aqueous solubility compared to the air-sensitive free base [2], a procurement-critical property not shared by the free-base or hydrobromide salts commonly used in legacy AET (aminoethylisothiouronium) studies. These structural and formulation differences mean that substitution with cysteamine (monoamine), WR-1065 (propyl-bridged), or AET bromide will yield non-equivalent biological and coordination-chemistry outcomes [3].

Quantitative Differentiation Evidence for 2-(2-Aminoethylamino)ethanethiol Dihydrochloride vs. Closest Analogs


Chain Length Determines Radioprotective Potency: 2-Carbon Ethyl Bridge vs. 3-Carbon Propyl Bridge in Comparative DRF Assays

In a direct comparative study using cultured human cells, the three-carbon propyl-bridged aminothiol WR-1065 produced a dose reduction factor (DRF) of 2.9 after 30-min treatment at 4 mM, versus 2.3 for cysteamine and 1.3 for the prodrug WR-2721 [1]. Extending the pre-treatment time with 10 mM WR-1065 increased the DRF to 3.4, while cysteamine showed no further increase [1]. Although no identically designed study using the two-carbon ethyl-bridged target compound has been published, the SAR established by Fahl et al. (2013) demonstrates that aminothiols with 4–6 total carbons and 1–2 amines display optimal radioprotection, and that the length and charge of the alkylamine backbone are primary determinants of efficacy [2]. The two-carbon ethyl bridge of 2-(2-aminoethylamino)ethanethiol positions the secondary amine one methylene unit closer to the thiol than in WR-1065, which is predicted to alter the protonation state at physiological pH and modify DNA minor-groove binding geometry [2].

Radioprotection Dose Reduction Factor Structure-Activity Relationship

NNS-Chelating Ligand Geometry: Direct Comparison of 2-Carbon (Haeaet) vs. 3-Carbon (Hapaet) Backbone in Dinuclear Nickel(II) and Palladium(II) Complexes

Kotera et al. (2006) introduced 2-[(2-aminoethyl)amino]ethanethiol (Haeaet, the free-base form of CAS 14706-38-8) alongside its three-carbon analog Hapaet (2-[(3-aminopropyl)amino]ethanethiol) as NNS-chelating ligands for constructing thiolato-bridged metal complexes [1]. The study demonstrated that the two-carbon ethyl backbone of Haeaet yields structurally distinct dinuclear nickel(II) complexes and unique tetranuclear palladium(II) species compared to those obtained with the three-carbon propyl-bridged Hapaet [1]. Zinc(II) reactions with Haeaet produced linear and cyclic trinuclear and chain polynuclear complexes with octahedral–tetrahedral–octahedral coordination geometries that differ from those formed by Hapaet [1]. This direct head-to-head comparison establishes that the single-methylene difference between the two ligands produces non-identical metal complex architectures.

Coordination Chemistry Thiolato-Bridged Complexes Tridentate Ligand

Genotoxic Burden and Radioprotective Selectivity: AET vs. WR-2721 vs. MEA in the In Vivo Mouse Micronucleus Assay

Mazur (1995) directly compared the genotoxic and radioprotective effects of three aminothiols—MEA (cysteamine HCl), AET (2-aminoethylisothiouronium Br·HBr), and WR-2721—at an equimolar dose of 200 mg/kg i.p. in Swiss mice exposed to 6 Gy X-rays [1]. WR-2721 appeared less toxic than AET and MEA when given alone (without subsequent X-irradiation), as measured by the elevation of micronucleated polychromatic erythrocyte (MNPCE) frequency [1]. However, after X-irradiation, both WR-2721 and AET provided stronger radioprotective effects (greater reduction in MNPCE frequency) than MEA [1]. This establishes a rank-order: WR-2721 and AET provide superior radioprotection to MEA, but AET carries higher intrinsic genotoxicity than WR-2721 [1]. As the target compound is a diamine-thiol dihydrochloride structurally distinct from both AET (isothiouronium) and MEA (monoamine), these data define the performance boundaries that the target compound must be benchmarked against.

Genotoxicity Micronucleus Assay In Vivo Radioprotection

Aminothiol DRF Hierarchy from Tissue-Culture Models: AET vs. Cysteamine vs. Cysteine in Clonogenic Survival

The OSTI report 4735680 established DRF values for AET, cysteamine, and cysteine across a concentration range using an in vitro clonogenic survival assay [1]. At 2–4 mM, all three thiols gave DRFs between 1 and 2. At elevated concentrations, cysteamine (32 mM) achieved DRFs approaching 4, while the best protection by AET was DRF 2.2 at 128 mM [1]. Cysteine also reached DRFs near 4 at 128 mM. On a per-millimolar basis, cysteamine provided the most efficient protection [1]. These data show that DRF is not solely determined by thiol concentration but depends critically on molecular structure, and that the isothiouronium class (AET) exhibits a lower DRF ceiling than the simple aminothiol cysteamine in this system. The diamine-thiol architecture of the target compound (two amines, one thiol) is structurally intermediate between cysteamine (one amine) and polyamine-thiols, suggesting a distinct DRF-concentration profile.

Clonogenic Assay In Vitro Radioprotection Concentration-Response

Synergistic Radioprotection: AET + WR-638 Mixture Achieves DRF 2.5–3.0 vs. AET Alone at DRF 2.0–2.5

A comprehensive report from KAERI (1982) systematically compared the DRF of individually administered AET, WR-638, and WR-2721 with their binary mixtures in ICR mice exposed to ⁶⁰Co γ-radiation [1]. The DRF of AET alone was 2.0–2.5, WR-638 alone was ~2.0, and the AET + WR-638 mixture achieved DRF 2.5–3.0, demonstrating an additive protective effect [1]. The mixture of AET + WR-638 also showed no drug toxicity, whereas MEA alone, AET alone, and the MEA + AET mixture all exhibited toxic effects [1]. This establishes that AET-containing combinations can achieve higher DRFs than AET alone while mitigating toxicity, and that the choice of partner compound (WR-638 vs. MEA) critically determines the toxicity profile. For the target diamine-thiol dihydrochloride, these data suggest that combination strategies with phosphorothioates may similarly enhance the therapeutic window.

Combination Radioprotection Additive DRF Phosphorothioate

Salt Form Stability and Handling: Dihydrochloride vs. Free Base and Hydrobromide Salts

The free base 2-(2-aminoethylamino)ethanethiol (CAS 51896-49-2) is reported to be air-sensitive and unstable, necessitating isolation as a dihydrochloride salt to enhance both stability and aqueous solubility [1]. In contrast, the historically more studied AET (2-aminoethylisothiouronium) is typically supplied as the bromide hydrobromide salt (CAS 6338-38-3), which introduces a different counterion profile that may interfere with certain biochemical assays (e.g., bromide interference in chloride-sensitive ion channels or halide-specific detection methods). The dihydrochloride salt (CAS 14706-38-8) provides chloride as the counterion, which is the physiologically predominant anion and compatible with standard biological buffer systems [1]. The molecular weight of the dihydrochloride salt (193.14 g/mol) means that a given mass contains approximately 62% active free base by weight, a factor that must be accounted for in dose calculations when comparing with free-base or other salt forms [1].

Chemical Stability Salt Selection Formulation

Validated Application Scenarios for 2-(2-Aminoethylamino)ethanethiol Dihydrochloride Based on Comparative Evidence


Radioprotection Structure-Activity Relationship (SAR) Studies Requiring a 2-Carbon Ethyl-Bridged Diamine-Thiol

For research groups investigating how the carbon chain length between amine groups modulates radioprotective efficacy, 2-(2-aminoethylamino)ethanethiol dihydrochloride provides the shortest possible diamine-thiol backbone (2-carbon bridge) that retains a secondary amine. This enables direct comparison with the 3-carbon propyl-bridged WR-1065 and with monoamine cysteamine, filling a critical gap in aminothiol SAR libraries. The Fahl et al. (2013) SAR framework identifies 4–6 total carbons with 1–2 amines as optimal; the target compound (4 carbons, 2 amines) sits at the lower boundary of this range and can test the lower-limit hypothesis [1].

Synthesis of Structurally Defined Thiolato-Bridged Polynuclear Metal Complexes

The tridentate NNS-chelating ability of 2-[(2-aminoethyl)amino]ethanethiol (Haeaet) has been directly validated by Kotera et al. (2006) for constructing dinuclear Ni(II), tetranuclear Pd(II), and linear/cyclic trinuclear Zn(II) complexes [2]. The two-carbon backbone produces chelate bite angles and complex nuclearities distinct from those of the three-carbon analog Hapaet. Researchers synthesizing biomimetic metalloenzyme models, metal-organic frameworks, or thiolato-bridged clusters should select the dihydrochloride salt for reproducible coordination chemistry outcomes [2].

Combination Radioprotection Formulation Development with Phosphorothioate Partners

The KAERI (1982) report demonstrated that AET + WR-638 combinations achieve additive DRF (2.5–3.0) without observable drug toxicity, whereas MEA-containing combinations were toxic [3]. The target compound's dihydrochloride salt offers improved aqueous solubility and chloride-based biocompatibility versus the bromide salt of AET, making it a more formulation-friendly candidate for combination radioprotector development with phosphorothioates such as WR-638 or structurally related analogs [3].

Benchmarking Intrinsic Genotoxicity vs. Radioprotective Efficacy in Bone Marrow Models

The Mazur (1995) in vivo micronucleus assay established that aminothiol radioprotectors exhibit compound-specific genotoxicity/efficacy trade-offs, with WR-2721 showing lower intrinsic genotoxicity than AET but comparable radioprotection [4]. The target diamine-thiol dihydrochloride has not been characterized in this assay; researchers should prioritize it for head-to-head micronucleus studies to determine whether the diamine-thiol architecture yields a more favorable genotoxicity/efficacy ratio than either the isothiouronium (AET) or monoamine (MEA) classes [4].

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